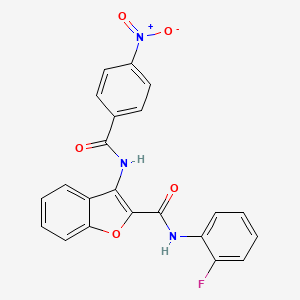
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, or DCM-BFC, is a synthetic compound with a wide range of applications in scientific research. DCM-BFC is a member of the benzamidine family of compounds, which are commonly used in organic and medicinal chemistry. DCM-BFC has been extensively studied for its biochemical and physiological effects, its potential to facilitate laboratory experiments, and its various applications in scientific research.
Mechanism of Action
DCM-BFC acts as an inhibitor of various enzymes, including proteases and phosphatases. DCM-BFC binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as the breakdown of proteins and the regulation of metabolic pathways.
Biochemical and Physiological Effects
DCM-BFC has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, DCM-BFC has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. In addition, DCM-BFC has been shown to inhibit the activity of various hormones and neurotransmitters, such as epinephrine and dopamine. DCM-BFC has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
DCM-BFC is a useful compound for laboratory experiments due to its ability to inhibit the activity of various enzymes. This inhibition can be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. However, DCM-BFC has certain limitations, such as its tendency to form complexes with other molecules, which can interfere with its ability to bind to the active site of enzymes.
Future Directions
The potential future directions for DCM-BFC are numerous. DCM-BFC could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. In addition, DCM-BFC could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. DCM-BFC could also be used to develop new methods for the synthesis of various compounds, such as peptides and nucleotides. Finally, DCM-BFC could be used to study the effects of various environmental toxins on the body.
Synthesis Methods
DCM-BFC can be synthesized in a three-step process. The first step involves the reaction of 2,5-dichlorobenzoyl chloride and 4-methoxyphenylmagnesium bromide in the presence of a base, such as sodium carbonate. This reaction produces a benzamidine intermediate, which is then reacted with benzofuran-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The final product is DCM-BFC.
Scientific Research Applications
DCM-BFC has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. DCM-BFC has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
Properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQHWYGBWYCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)
![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)
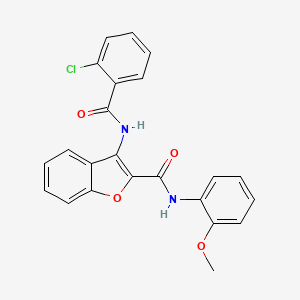
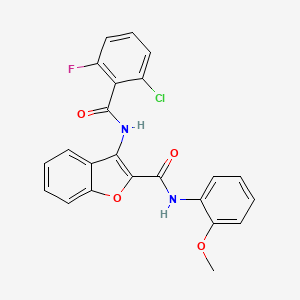
![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)
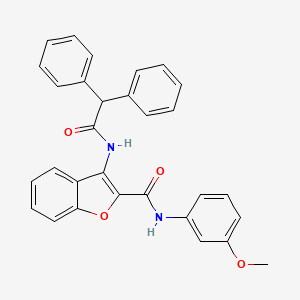
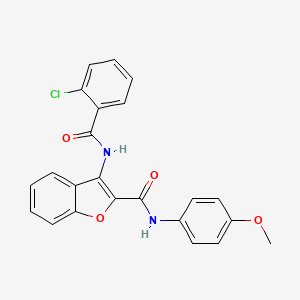
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)
